3-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S.ClH/c1-28-18-5-7-19(8-6-18)29(26,27)24-13-11-23(12-14-24)10-9-22-20(25)16-3-2-4-17(21)15-16;/h2-8,15H,9-14H2,1H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNIPPYHGHLWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a benzamide core, a sulfonyl-linked piperazine ring, and a methoxyphenyl group, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

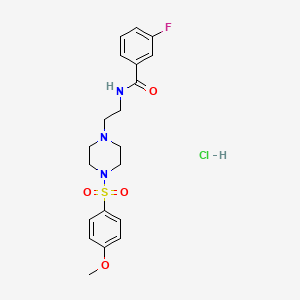

The chemical formula of this compound is CHClFNOS, with a molecular weight of 457.9 g/mol. The compound's structure can be visualized as follows:

| Component | Description |

|---|---|

| Benzamide Core | Provides the basic scaffold |

| Fluoro Group | Enhances metabolic stability |

| Sulfonyl Group | Modulates pharmacokinetic properties |

| Piperazine Ring | Critical for receptor binding |

| Methoxyphenyl Group | Increases binding affinity |

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system, particularly dopamine receptors. Research indicates that compounds with similar structures exhibit selective binding to dopamine D3 receptors (D3R), which are implicated in various neuropsychiatric disorders.

Binding Affinity and Selectivity

Studies have shown that modifications in the piperazine structure significantly affect the binding affinity for D3R compared to D2 receptors (D2R). For instance, compounds lacking certain functional groups exhibited a dramatic decrease in D3R selectivity, suggesting that structural integrity is crucial for optimal receptor interaction .

Pharmacological Studies

- Dopamine Receptor Interaction : The compound has been evaluated for its binding affinity at dopamine receptors. It demonstrated selective binding to D3R over D2R, which is essential for developing treatments for disorders like schizophrenia and Parkinson's disease .

- Enzyme Inhibition : The sulfonamide moiety may facilitate interactions with various enzymes, potentially leading to inhibitory effects on pathways involved in neurotransmitter metabolism. This could result in altered dopamine levels, contributing to its therapeutic effects.

Case Studies

- A study involving analogs of this compound highlighted its potential as a selective D3R ligand, with some derivatives showing over 1000-fold selectivity for D3R compared to D2R . This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor antagonists.

- Another research effort focused on the synthesis and biological evaluation of similar piperazine derivatives indicated promising results in modulating receptor activity, further supporting the hypothesis that structural variations can lead to significant differences in biological outcomes .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Key Findings |

|---|---|

| Dopamine Receptor Binding | High selectivity for D3R over D2R |

| Enzyme Interaction | Potential inhibition of neurotransmitter metabolism |

| Structural Variations | Significant impact on biological activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several analogs, differing in substituents, solubility, and biological activity. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structural data.

Key Findings

Electronic Effects :

- The fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to the bromo analog in Table 1, which may exhibit slower elimination due to higher lipophilicity .

- The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with hydroxyphenyl or naphthalenyl groups in analogs, which prioritize π-π interactions .

The target compound’s 4-methoxyphenylsulfonyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) over non-sulfonamide analogs like 11e, which lack this motif .

Q & A

Basic: What synthetic routes are recommended for preparing 3-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Prepare the piperazine sulfonyl intermediate via nucleophilic substitution of 4-methoxyphenylsulfonyl chloride with piperazine.

- Step 2: Couple the intermediate to 2-chloroethylamine via SN2 alkylation to introduce the ethyl linker.

- Step 3: React the product with 3-fluorobenzoyl chloride in the presence of a coupling agent like HBTU or DCC, followed by HCl salt formation .

- Purification: Use silica gel chromatography (eluting with gradients of ethyl acetate/hexane) and recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- NMR: Use , , and -NMR to verify structural motifs (e.g., fluorine at C3 of benzamide, sulfonyl group resonance at ~130 ppm in -NMR).

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]) and isotopic pattern matching the formula.

- Contradiction Resolution: If NMR signals overlap (e.g., piperazine protons), employ 2D techniques (COSY, HSQC) or compare with synthetic intermediates .

Basic: How does the hydrochloride salt form influence solubility, and what formulation strategies improve bioavailability in vitro?

Methodological Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility (~2–5 mg/mL in PBS at pH 7.4) compared to the free base.

- Formulation: For cell-based assays, use DMSO stock solutions (<0.1% final concentration) or prepare cyclodextrin complexes to mitigate precipitation. For in vivo studies, consider PEG-400/saline mixtures .

Basic: What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

- Target-Based Assays: Screen against GPCRs or ion channels (e.g., CFTR correctors, as structural analogs show activity ). Use HEK-293 cells expressing ΔF508-CFTR and measure chloride flux via YFP quenching.

- Phenotypic Screens: Test antimicrobial activity (MIC assays) or cytotoxicity (MTT assay) in cancer cell lines (e.g., HCT-116) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:

- Modify Key Regions:

- Benzamide Fluorine: Replace with Cl/CF to assess electronic effects on target binding.

- Sulfonyl Group: Test methylsulfonyl or phenylsulfonyl variants for steric/electronic tuning.

- Piperazine Substituents: Introduce methyl or ethyl groups to probe conformational flexibility.

- Assay Design: Use parallel synthesis and high-throughput screening (HTS) to evaluate IC shifts in target-specific assays .

Advanced: What in vitro and in vivo models are suitable for validating efficacy, and how should dose-response inconsistencies be addressed?

Methodological Answer:

- In Vitro: Use primary human bronchial epithelial cells for CFTR correction studies .

- In Vivo: Employ CFTR mutant mice (e.g., ΔF508) for pharmacokinetic/pharmacodynamic (PK/PD) profiling.

- Dose-Response Issues: Re-evaluate compound stability (e.g., plasma protein binding via equilibrium dialysis) or metabolite interference (LC-MS/MS analysis) .

Advanced: How can contradictory data between enzymatic and cellular assays be resolved?

Methodological Answer:

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) for direct binding affinity vs. cellular thermal shift assays (CETSA).

- Off-Target Profiling: Screen against kinase panels or use CRISPR-Cas9 knockouts to confirm specificity .

Advanced: What strategies identify the compound’s molecular target when unknown?

Methodological Answer:

- Chemical Proteomics: Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS identification.

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify pathway-level changes .

Advanced: How are ADME properties (e.g., metabolic stability) assessed, and what structural modifications improve pharmacokinetics?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.

- Improvement Strategies: Introduce deuterium at labile positions or replace metabolically labile groups (e.g., methoxy with cyclopropoxy) .

Advanced: What combinatorial approaches enhance therapeutic efficacy (e.g., synergism with existing drugs)?

Methodological Answer:

- Synergy Screens: Use checkerboard assays to test combinations with CFTR potentiators (e.g., VX-770) or antibiotics (e.g., tobramycin). Calculate synergy scores via the Bliss Independence model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.